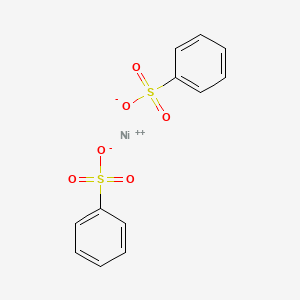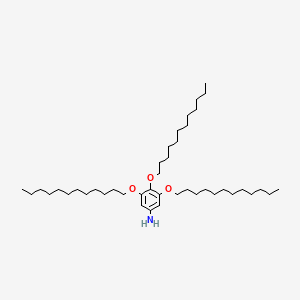
4,5-Difluoro-2-iodobenzoic acid
Vue d'ensemble
Description
4,5-Difluoro-2-iodobenzoic acid is a chemical compound with the CAS Number: 130137-05-2 . It has a molecular weight of 284 and its IUPAC name is 4,5-difluoro-2-iodobenzoic acid .
Molecular Structure Analysis
The molecular structure of 4,5-Difluoro-2-iodobenzoic acid is represented by the linear formula C7H3F2IO2 . The Inchi Code for this compound is 1S/C7H3F2IO2/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis
4,5-Difluoro-2-iodobenzoic acid is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
1. Synthesis and Material Science
4,5-Difluoro-2-iodobenzoic acid serves as a valuable synthetic intermediate in the production of various compounds. For example, it has been used in the synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. This process is significant in the pharmaceutical industry and material science due to its high yield and purity (Deng et al., 2015).
2. Organic Chemistry and Reagent Development
In organic chemistry, 4,5-Difluoro-2-iodobenzoic acid is utilized in the development of reagents. For instance, its role in the synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation highlights its importance. These reagents are accessible through a one-pot procedure, demonstrating its efficiency and applicability in organic synthesis (Matoušek et al., 2013).
3. Agricultural Applications
A notable application of 4,5-Difluoro-2-iodobenzoic acid is in agriculture, particularly in enhancing the growth and antioxidant potential of plants. Studies have shown that its application to tomato seedlings, for example, influences iodine uptake and modifies the antioxidative potential of the plants (Halka et al., 2020).
4. Nanotechnology and Biodegradable Composites
In nanotechnology and biodegradable composites, 4,5-Difluoro-2-iodobenzoic acid has been used in the development of nanosized composites capable of metered cleavage of iodine in vivo. This is particularly significant in addressing iodine deficiency in the human organism (Mamtsev et al., 2016).
5. Oxidation Reactions and Catalysts
This compound also plays a role in catalytic oxidation reactions. For instance, its reduced form, 2-iodobenzoic acid, has been used in oxidation reactions, serving as an efficient oxidant for various organic sulfides to sulfoxides (Yoshimura & Zhdankin, 2016).
6. Solar Energy and Organic Electronics
4,5-Difluoro-2-iodobenzoic acid finds application in the field of organic electronics, particularly in the development of high-conductive materials for organic solar cells. Its derivatives have been used to modify poly(3,4-ethylenedioxythiophene) for use in high-efficiency, ITO-free organic solar cell devices (Tan et al., 2016).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure .
Propriétés
IUPAC Name |
4,5-difluoro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXDCVFTXJVUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566714 | |
| Record name | 4,5-Difluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-iodobenzoic acid | |
CAS RN |
130137-05-2 | |
| Record name | 4,5-Difluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Difluoro-2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














